1-(Tert-butoxy)-3-chloropropane
Description
1-(Tert-butoxy)-3-chloropropane is a chlorinated ether compound with the molecular formula C₇H₁₅ClO. It consists of a propane backbone substituted with a tert-butoxy group (-O-C(CH₃)₃) at position 1 and a chlorine atom at position 2. This structure imparts unique physicochemical properties, such as moderate polarity due to the ether linkage and volatility influenced by the bulky tert-butyl group. It is primarily utilized in organic synthesis as an intermediate for constructing complex molecules, particularly in pharmaceutical and agrochemical industries, where steric hindrance and controlled reactivity are critical .
Properties
CAS No. |
1190-17-6 |
|---|---|
Molecular Formula |
C7H15ClO |
Molecular Weight |
150.64 g/mol |
IUPAC Name |
2-(3-chloropropoxy)-2-methylpropane |
InChI |
InChI=1S/C7H15ClO/c1-7(2,3)9-6-4-5-8/h4-6H2,1-3H3 |
InChI Key |
WHVMPBIIYDTYRE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OCCCCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1-(tert-butoxy)-3-chloropropane with structurally or functionally related compounds, focusing on reactivity, applications, and toxicity.
Structural Analogs with Chlorinated Alkyl Chains
- 1,2,3-Trichloropropane (CAS 96-18-4): Structure: Contains three chlorine atoms on the propane chain. Reactivity: Highly reactive due to multiple Cl substituents, enabling nucleophilic substitution reactions. However, it lacks the tert-butoxy group, reducing steric protection compared to the target compound. Applications: Used as a solvent and intermediate in pesticides.
- Reactivity: Enhanced ring strain increases reactivity in cycloaddition reactions, unlike the linear propane chain of the target compound. Applications: Used in specialty chemical synthesis.
Ether-Containing Compounds
1-((tert-Butyldimethylsilyl)oxy)-3-chloropropan-2-ol (CAS 136917-95-8) :
Methyl tert-butyl ether (MTBE) :
Boc-Protected Compounds
- (3R,4R)-1-[(tert-butoxy)carbonyl]-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid (CAS 1808807-76-2) :
Research Findings and Data Gaps
- Synthetic Utility : The tert-butoxy group in this compound provides steric shielding, making it advantageous in reactions requiring selective substitution at the chlorine site.
- Environmental Impact : Unlike MTBE, which is persistent in groundwater, the environmental fate of this compound remains understudied.
- Safety Profile: No acute toxicity data are available, contrasting with 1,2,3-trichloropropane’s well-documented hazards.
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